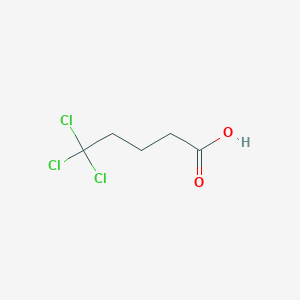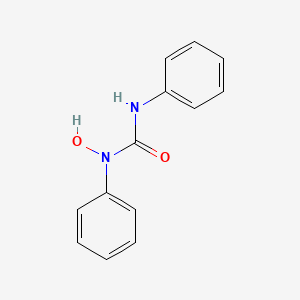
1-Hydroxy-1,3-diphenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-1,3-diphenylurea is an organic compound with the molecular formula C₁₃H₁₂N₂O₂ It is a derivative of diphenylurea, characterized by the presence of a hydroxyl group attached to the urea moiety
Métodos De Preparación
The synthesis of 1-Hydroxy-1,3-diphenylurea can be achieved through several routes. One common method involves the reaction of diphenylurea with hydroxylating agents under controlled conditions. For instance, the reaction of diphenylurea with hydrogen peroxide in the presence of a catalyst can yield this compound. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and the concentration of reactants .
Análisis De Reacciones Químicas
1-Hydroxy-1,3-diphenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form diphenylurea.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown promise as an inhibitor of certain biological pathways, making it a candidate for drug development.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-1,3-diphenylurea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile agent in medicinal chemistry .
Comparación Con Compuestos Similares
1-Hydroxy-1,3-diphenylurea can be compared with other similar compounds, such as:
1,3-Diphenylurea: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
3-Methyl-1,1-diphenylurea: Contains a methyl group instead of a hydroxyl group, leading to variations in its applications and properties.
1,3-Dimethyl-1,3-diphenylurea:
The presence of the hydroxyl group in this compound imparts unique properties, making it distinct from its analogs and expanding its range of applications.
Propiedades
Número CAS |
4949-99-9 |
|---|---|
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
1-hydroxy-1,3-diphenylurea |
InChI |
InChI=1S/C13H12N2O2/c16-13(14-11-7-3-1-4-8-11)15(17)12-9-5-2-6-10-12/h1-10,17H,(H,14,16) |
Clave InChI |
AEPWPONHNWJZFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B14153247.png)
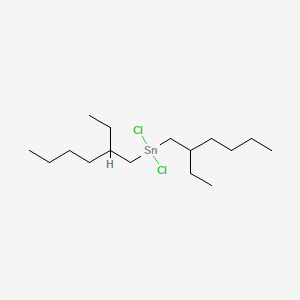
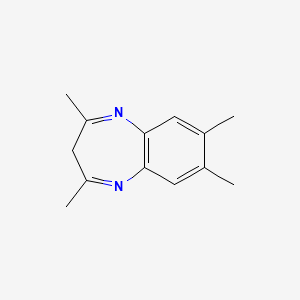
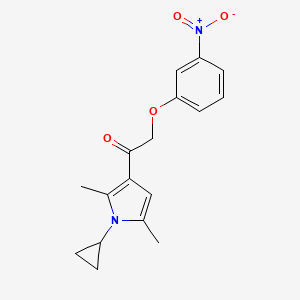
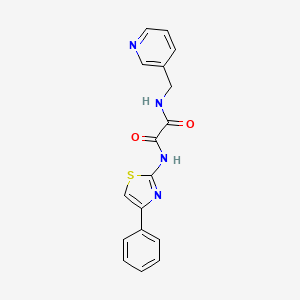
![N-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B14153275.png)
![5-[(2,4-dichlorophenyl)methylsulfanyl]-11-methyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14153283.png)
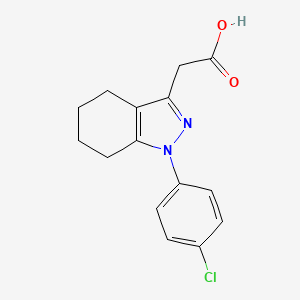
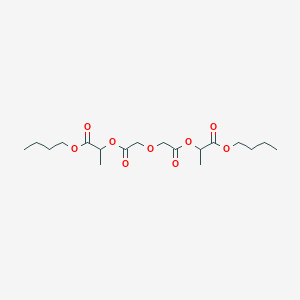
![4,4-dimethyl-12-phenyl-5-oxa-8-thia-10,12,14,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B14153304.png)
![N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester](/img/structure/B14153305.png)
![1-{[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B14153311.png)
![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-phenylalanine](/img/structure/B14153324.png)
